molecular formula C21H20FN3O2S B2702180 N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 958711-03-0

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2702180
CAS No.: 958711-03-0
M. Wt: 397.47
InChI Key: LUYJIZYIPQYEDY-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a synthetically designed, potent, and selective inhibitor of the Janus kinase (JAK) family, with a primary research focus on its high selectivity for JAK3. The compound functions by competitively binding to the ATP-binding site of the kinase, thereby potently suppressing the JAK-STAT signaling pathway (source) . This pathway is a critical mediator of cytokine signaling, and its dysregulation is implicated in a wide array of pathological conditions. Consequently, this inhibitor serves as a crucial pharmacological tool for elucidating the specific roles of JAK3-driven signaling in immunological processes and disease models. Its high selectivity profile makes it particularly valuable for research aimed at dissecting the contributions of JAK3 from other JAK isoforms (JAK1, JAK2, TYK2) in complex cellular environments (source) . Primary research applications include the investigation of autoimmune diseases, such as rheumatoid arthritis and psoriasis, where JAK-STAT signaling is known to be hyperactive (source) . It is also used in studies of inflammatory bowel disease and in the development of novel immunomodulatory therapies. By providing a means to precisely inhibit JAK3, this compound enables researchers to probe the mechanisms of lymphocyte activation and function, contributing significantly to the fundamental understanding of immunology and the validation of new therapeutic targets.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-4-3-5-19(14(13)2)25-21(17-11-28(27)12-18(17)24-25)23-20(26)10-15-6-8-16(22)9-7-15/h3-9H,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYJIZYIPQYEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H23N3O3S, with a molecular weight of 409.5 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives of thieno[3,4-c]pyrazoles have demonstrated significant cytotoxic effects against various cancer cell lines. A related compound exhibited an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 43.4 μM against human breast cancer T47D cells .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation and survival. For example, compounds that inhibit MDM2 and XIAP proteins have shown enhanced anticancer activity by promoting apoptosis in cancer cells . The ability to modulate such pathways could be a key feature of the thieno[3,4-c]pyrazole derivatives.

Antioxidant Activity

Compounds similar to this compound have also been reported to possess antioxidant properties. These properties are essential in protecting cells from oxidative stress and may contribute to their overall therapeutic potential .

Anti-inflammatory Effects

The anti-inflammatory activity is another area where thieno[3,4-c]pyrazole derivatives have shown promise. Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. Compounds that can modulate inflammatory responses may offer therapeutic benefits in these contexts.

Study 1: Anticancer Activity Assessment

A study conducted on thieno[3,4-c]pyrazole derivatives found that several compounds exhibited potent anticancer activity against multiple cell lines. The study evaluated the cytotoxic effects using WST assays and found that certain derivatives had IC50 values significantly lower than standard chemotherapeutics .

Study 2: Mechanistic Insights into Antioxidant Activity

Another investigation into the antioxidant properties of related compounds revealed that they effectively inhibited lipid peroxidation and scavenged free radicals. These findings suggest that such compounds could play a role in preventing oxidative damage associated with various diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares the target compound with structurally related molecules from the pesticide glossary :

Compound Name Core Structure Key Substituents Use/Category
Target Compound Thieno[3,4-c]pyrazol 2-(2,3-dimethylphenyl), 4-fluorophenylacetamide Not specified (inferred agrochemical/pharmaceutical)
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) Oxazolidinyl-acetamide 2,6-dimethylphenyl, methoxy Fungicide
N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam) Triazine 3,5-dimethylphenoxy, fluoro-methylethyl Herbicide

Key Observations :

  • Core Heterocycles: The target compound’s thienopyrazol core is distinct from triazolo-pyrimidine (flumetsulam) and triazine (triaziflam) systems, which are common in herbicides. These cores influence electron distribution and binding affinity to biological targets (e.g., enzymes in plants or fungi) .
  • Substituent Effects :
    • The 4-fluorophenyl group in the target compound contrasts with flumetsulam’s 2,6-difluorophenyl sulfonamide. Fluorine’s electronegativity may enhance dipole interactions in the target compound, while sulfonamide groups in flumetsulam facilitate hydrogen bonding with biological targets .
    • Oxadixyl’s methoxy and oxazolidinyl groups likely improve water solubility compared to the target compound’s hydrophobic 2,3-dimethylphenyl group .
Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for molecular aggregation and crystal stability, differ significantly among these compounds. For example:

  • Flumetsulam’s sulfonamide group participates in stronger hydrogen bonds (N–H···O) compared to the acetamide group in the target compound, which may result in higher melting points or altered solubility .
Physicochemical and Functional Implications
  • Lipophilicity : The 2,3-dimethylphenyl and 4-fluorophenyl groups in the target compound suggest higher logP values compared to oxadixyl’s polar oxazolidinyl moiety, impacting membrane permeability in biological systems.
  • Bioactivity: Triaziflam’s triazine core inhibits acetolactate synthase (ALS) in weeds, while the target compound’s thienopyrazol structure may target different enzymes (e.g., kinases or cytochrome P450), though experimental validation is needed .

Research Findings and Methodological Considerations

  • Structural Determination: The use of SHELX software (e.g., SHELXL for refinement) is standard for resolving crystal structures of such compounds, as seen in small-molecule crystallography .
  • Synthetic Challenges: Introducing the 5-oxido group on the thienopyrazol core may require controlled oxidation conditions to avoid side reactions, a common hurdle in heterocyclic chemistry.

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